1-[2-(2-bromoethoxy)ethoxy]-2,4-dimethylbenzene
Description
1-[2-(2-Bromoethoxy)ethoxy]-2,4-dimethylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with two ethoxy groups and a bromoethoxy group
Properties
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-2,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-10-3-4-12(11(2)9-10)15-8-7-14-6-5-13/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMNFISNPZXWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCBr)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-bromoethoxy)ethoxy]-2,4-dimethylbenzene typically involves the reaction of 2,4-dimethylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2,4-dimethylphenol is replaced by the bromoethoxy group.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Bromoethoxy)ethoxy]-2,4-dimethylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromoethoxy group can be reduced to form the corresponding ethoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Products include azidoethoxy, thiocyanatoethoxy, and aminoethoxy derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the ethoxy derivative.
Scientific Research Applications
1-[2-(2-Bromoethoxy)ethoxy]-2,4-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry: It is explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 1-[2-(2-bromoethoxy)ethoxy]-2,4-dimethylbenzene exerts its effects involves the interaction of its functional groups with various molecular targets. The bromoethoxy group is particularly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The ethoxy groups can undergo oxidation or reduction, further altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-(2-Bromoethoxy)ethanol
- 1-(2-Bromoethoxy)-2-methoxyethane
Comparison: 1-[2-(2-Bromoethoxy)ethoxy]-2,4-dimethylbenzene is unique due to the presence of both bromoethoxy and ethoxy groups on a dimethylbenzene ring. This combination of functional groups provides a distinct reactivity profile compared to similar compounds, making it valuable in specific synthetic and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
